molecular formula C21H24ClN3O3S B4648455 4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4648455
M. Wt: 434.0 g/mol
InChI Key: OWQCJUILLQVUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using various methods and has shown promising results in scientific studies. In

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in cancer cell growth and bacterial cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol have been studied extensively. It has been shown to have low toxicity and is well-tolerated in animal studies. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its potential use in various scientific studies. It is a versatile compound that has shown promising results in various fields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of 4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the study of its potential use as an anticancer agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential use in the treatment of other diseases. Finally, the development of more efficient synthesis methods may allow for the production of larger quantities of this compound, which could lead to more widespread use in scientific research.

Scientific Research Applications

The potential applications of 4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol in scientific research are vast. It has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacterial strains.

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-(3,4,5-triethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-4-26-17-11-15(12-18(27-5-2)19(17)28-6-3)20-23-24-21(29)25(20)13-14-7-9-16(22)10-8-14/h7-12H,4-6,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQCJUILLQVUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(4-chlorobenzyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.